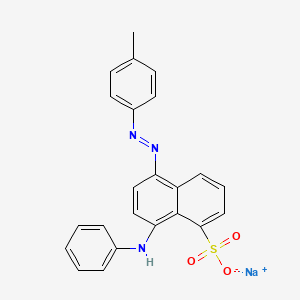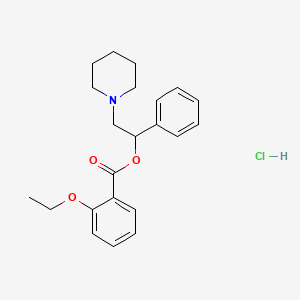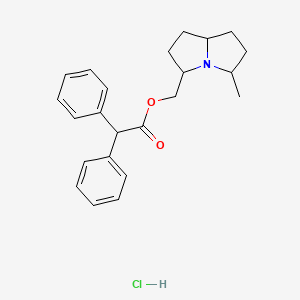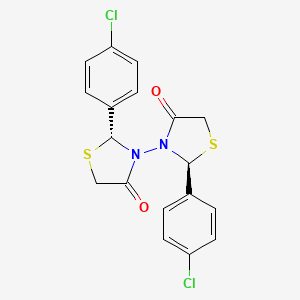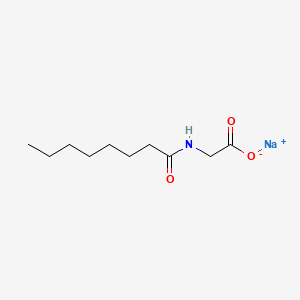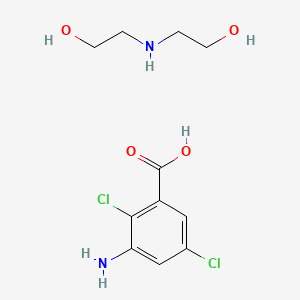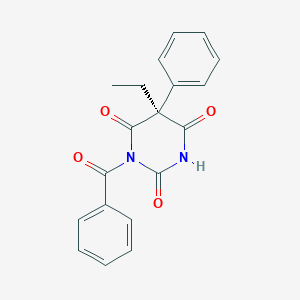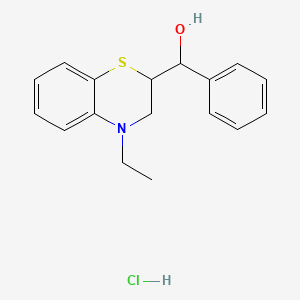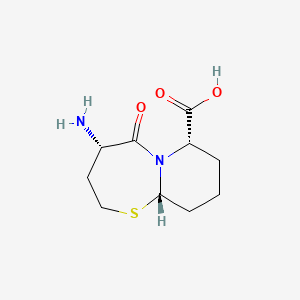
Omapatrilat metabolite M1-a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omapatrilat metabolite M1-a is a derivative of omapatrilat, a potent vasopeptidase inhibitor. Omapatrilat is known for its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase, making it a significant compound in the treatment of hypertension and congestive heart failure . The metabolite M1-a is one of the primary metabolites formed during the metabolism of omapatrilat in the human body .
Métodos De Preparación
The synthesis of omapatrilat metabolite M1-a involves the metabolic transformation of omapatrilat in the human body. Omapatrilat undergoes extensive metabolism, resulting in several metabolites, including M1-a . The preparation methods for omapatrilat itself involve complex organic synthesis techniques, including the formation of sulfhydryl-containing compounds . Industrial production methods for omapatrilat involve large-scale organic synthesis and purification processes to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Omapatrilat metabolite M1-a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include dithiothreitol for reduction and methyl acrylate for stabilization . Major products formed from these reactions include S-methyl omapatrilat and its acyl glucuronide . The metabolite M1-a is also known to form reversible disulfide bonds with proteins .
Aplicaciones Científicas De Investigación
Omapatrilat metabolite M1-a has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of vasopeptidase inhibitors . In biology, it helps in understanding the interactions between metabolites and proteins, especially in the context of reversible disulfide bond formation . In medicine, it is crucial for studying the pharmacokinetics and pharmacodynamics of omapatrilat and its metabolites, aiding in the development of effective treatments for hypertension and heart failure .
Mecanismo De Acción
The mechanism of action of omapatrilat metabolite M1-a involves its interaction with angiotensin-converting enzyme and neutral endopeptidase . By inhibiting these enzymes, the metabolite helps in reducing blood pressure by promoting vasodilation and reducing preload and ventricular remodeling . The molecular targets involved include neprilysin and angiotensin-converting enzyme, which are crucial for the metabolism of vasoactive peptides .
Comparación Con Compuestos Similares
Omapatrilat metabolite M1-a can be compared with other similar compounds such as gemopatrilat and cilazapril . These compounds also inhibit angiotensin-converting enzyme but differ in their additional targets and metabolic pathways . Omapatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique among these compounds . The presence of sulfhydryl groups in omapatrilat and its metabolites also distinguishes it from other similar compounds .
Propiedades
Número CAS |
508181-77-9 |
|---|---|
Fórmula molecular |
C10H16N2O3S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
(4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1 |
Clave InChI |
MBCSFOJJEQRYIM-FXQIFTODSA-N |
SMILES isomérico |
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O |
SMILES canónico |
C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


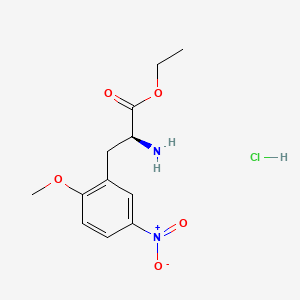
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
